![molecular formula C18H17N7O4 B2540289 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 863019-99-2](/img/structure/B2540289.png)
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H17N7O4 and its molecular weight is 395.379. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Insecticidal Applications
Research has explored the synthesis of heterocyclic compounds, including triazolopyrimidines, for potential antimicrobial and insecticidal properties. For instance, studies on compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicate the promise of these compounds in pest management (Fadda et al., 2017). Similarly, antimicrobial evaluation of novel pyrido and thiazolotriazolopyrimidines showcases the potential of these compounds in combating microbial resistance (El‐Kazak & Ibrahim, 2013).
Applications in Medicinal Chemistry
In medicinal chemistry, triazolopyrimidines have been investigated for their therapeutic potential. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have demonstrated in vitro cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, molecular probes based on pyrazolotriazolopyrimidine scaffolds have been developed for high affinity and selectivity towards certain receptors, illustrating the utility of these compounds in receptor targeting and imaging (Kumar et al., 2011).
Organic Synthesis and Chemical Modifications
In the realm of organic synthesis, the modification and rearrangement of triazolopyrimidines have been subjects of study, contributing to the development of novel synthetic methodologies. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines, induced by C=N bond reduction, has been documented, offering new pathways for the synthesis of complex organic molecules (Lashmanova et al., 2019).
properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O4/c1-3-28-13-6-4-12(5-7-13)25-17-16(21-23-25)18(27)24(10-19-17)9-15(26)20-14-8-11(2)29-22-14/h4-8,10H,3,9H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWXBOPINNQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide |
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